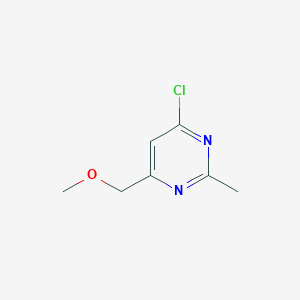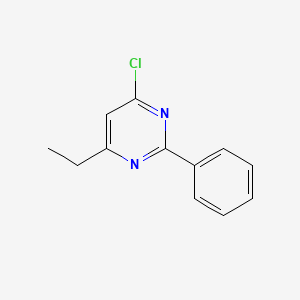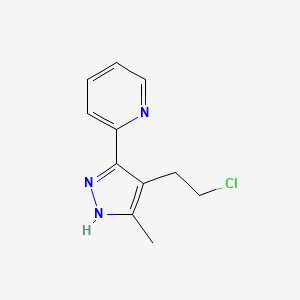
Methyl-5-brom-2-methoxybenzoat
Übersicht
Beschreibung
Methyl 5-bromo-2-methoxybenzoate is a chemical compound used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of Methyl 5-bromo-2-methoxybenzoate is C9H9BrO3. It has a molecular weight of 245.07 g/mol . The InChI string representation of its structure isInChI=1S/C9H9BrO3/c1-12-8-4-3-6 (10)5-7 (8)9 (11)13-2/h3-5H,1-2H3 . Physical And Chemical Properties Analysis
Methyl 5-bromo-2-methoxybenzoate has a molecular weight of 245.07 g/mol . It has a computed XLogP3 value of 2.7, indicating its relative hydrophobicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 243.97351 g/mol . The topological polar surface area is 35.5 Ų .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
Methyl-5-brom-2-methoxybenzoat: wird hauptsächlich als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen verwendet . Seine Brom- und Methoxygruppen machen es zu einem vielseitigen Vorläufer für den Aufbau komplexer molekularer Strukturen, die in verschiedenen Arzneimitteln vorkommen. Es kann weiteren chemischen Umwandlungen wie der Suzuki-Kupplung unterzogen werden, die häufig verwendet wird, um Biarylverbindungen herzustellen, die in der Pharmakologie weit verbreitet sind.
Organische Synthese
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere beim Aufbau aromatischer Verbindungen . Die Methoxygruppe kann als dirigierende Gruppe bei elektrophilen Substitutionsreaktionen wirken und die Einführung zusätzlicher Substituenten in den aromatischen Ring erleichtern.
Materialwissenschaften
In der Materialwissenschaft kann This compound zur Synthese organischer Halbleiter verwendet werden . Diese Halbleiter sind entscheidend für die Entwicklung organischer Leuchtdioden (OLEDs) und anderer elektronischer Geräte.
Katalyse
Die Verbindung findet Anwendung in der Katalyse, wo sie zur Erzeugung von Katalysatoren für verschiedene chemische Reaktionen verwendet werden kann . Ihre Fähigkeit, palladiumkatalysierte Kreuzkupplungsreaktionen einzugehen, macht sie wertvoll bei der Herstellung von Katalysatoren, die diese Prozesse ermöglichen.
Pflanzenschutzmittelforschung
In der Pflanzenschutzmittelforschung können Derivate von This compound auf ihr Potenzial als Pestizide oder Herbizide untersucht werden . Insbesondere die Bromgruppe kann bei der Synthese von Verbindungen mit bioaktiven Eigenschaften von Bedeutung sein.
Molekularbiologie
In der Molekularbiologie kann diese Verbindung bei der Synthese von Sonden oder Markern zur Detektion biologischer Moleküle verwendet werden . Ihre strukturellen Merkmale ermöglichen die Anbringung fluoreszierender Gruppen, die zur Visualisierung und Verfolgung biologischer Prozesse verwendet werden können.
Umweltchemie
This compound: kann auch in der Umweltchemie verwendet werden, um den Abbau aromatischer Verbindungen in der Umwelt zu untersuchen . Das Verständnis seiner Abbauprodukte kann Einblicke in das Umweltverhalten ähnlicher Verbindungen liefern.
Analytische Chemie
Schließlich kann es in der analytischen Chemie als Standard- oder Referenzverbindung in der chromatographischen Analyse dienen . Seine eindeutige chemische Struktur ermöglicht es, als Marker zur Kalibrierung von Instrumenten oder zur Entwicklung neuer analytischer Methoden verwendet zu werden.
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCLDNUWBUICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535485 | |
| Record name | Methyl 5-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7120-41-4 | |
| Record name | Methyl 5-bromo-2-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7120-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1367367.png)
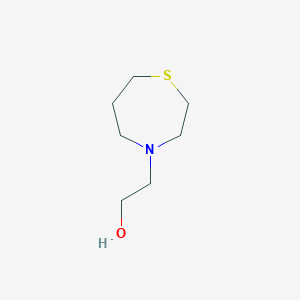
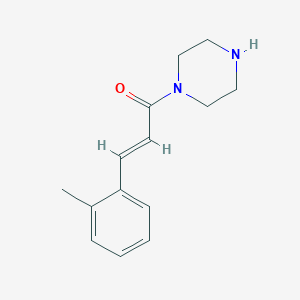
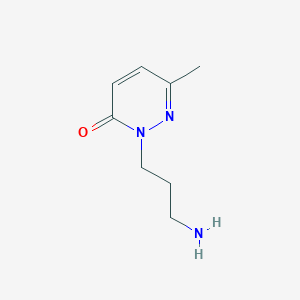
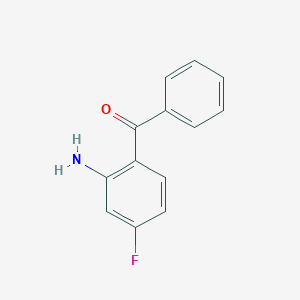

![Methyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1367385.png)

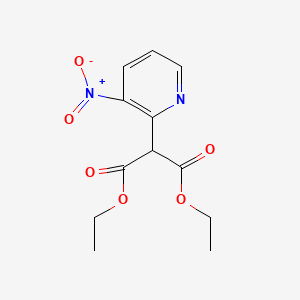
![1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride](/img/structure/B1367395.png)
